Product packaging for Ginsenoside Rg2-d6(Cat. No.:)

Ginsenoside Rg2-d6

Cat. No.: B13863523
M. Wt: 791.0 g/mol
InChI Key: AGBCLJAHARWNLA-HJNCRBJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ginsenoside Rg2-d6 is a high-purity, deuterated stable isotope-labeled analog of Ginsenoside Rg2, specifically designed for use as an internal standard in quantitative bioanalysis. This compound is essential for ensuring accuracy and precision in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, particularly in complex biological matrices. By correcting for variability in sample preparation and ionization efficiency, this compound enables reliable pharmacokinetic profiling, metabolism studies, and drug disposition analysis for its non-labeled counterpart. Ginsenoside Rg2 is a protopanaxatriol-type saponin found in Panax ginseng with diverse and potent pharmacological activities. Research indicates it significantly inhibits hepatic glucose production by activating the AMPK pathway, suggesting a potential therapeutic mechanism for type 2 diabetes . In the nervous system, Ginsenoside Rg2 demonstrates strong neuroprotective effects, including protection against Aβ25-35-induced neuronal apoptosis, likely through the upregulation of Bcl-2/Bax ratio and modulation of the PI3K/Akt signaling pathway . Furthermore, it exhibits notable anti-inflammatory properties by regulating the NF-κB/NLRP3 inflammasome pathway, effectively mitigating symptoms in models of ulcerative colitis and atherosclerosis . It also shows promise in cardioprotection, attenuating drug-induced cardiotoxicity via the PI3K/Akt pathway . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H72O13 B13863523 Ginsenoside Rg2-d6

Properties

Molecular Formula

C42H72O13

Molecular Weight

791.0 g/mol

IUPAC Name

(2S,5S,6S)-2-[(2R,3R,5S)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[7,7,7-trideuterio-2-hydroxy-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24?,25?,26+,27-,28-,29+,30+,31?,32?,33?,34+,35-,36-,37+,39+,40+,41+,42?/m0/s1/i1D3,2D3

InChI Key

AGBCLJAHARWNLA-HJNCRBJASA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=CCCC(C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H](C([C@@H](C(O5)CO)O)O)O[C@H]6C(C([C@@H]([C@@H](O6)C)O)O)O)C)O)C)O)C([2H])([2H])[2H]

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Enzymatic Hydrolysis Method

One established approach to prepare ginsenoside Rg2 (including its isomers such as Rg2-d6) is enzymatic hydrolysis of protopanaxatriol-type saponin mixtures extracted from ginseng.

  • Enzymes Used : Crude beta-galactosidase from Aspergillus oryzae and crude lactase from Penicillium species have been shown to hydrolyze ginseng saponins selectively to produce ginsenosides Rg2 and Rh1 with high yields.

  • Process : The crude enzymes act on the glycosidic bonds of major saponins, converting them into minor saponins such as Rg2. This method is advantageous for its specificity and mild reaction conditions, preserving the stereochemistry of the compound.

  • Outcome : High-purity ginsenoside Rg2 can be obtained enzymatically, facilitating further isolation of the Rg2-d6 isomer.

Gradient Salting-Out Extraction Method (Industrial Scale)

A patented method (WO2006115307A1) describes an efficient, scalable extraction and purification process for ginsenoside Rg2, which can be adapted for Rg2-d6 isomer preparation.

  • Raw Material Preparation : Dried raw materials from Panax species are extracted with water at 100°C for 3 hours, repeated three times to obtain a crude saponin extract.

  • Gradient Salting-Out : The crude extract undergoes gradient salting-out using non-toxic inorganic salts such as ammonium sulfate, sodium chloride, calcium chloride, sodium sulfate, or sodium sulfite. This step precipitates ginsenoside Rg2-enriched fractions at specific salt concentrations (notably 15% and 20% ammonium sulfate).

  • Fractionation and Analysis : Thin layer chromatography (TLC) is used to identify and separate Rg2-enriched fractions from non-enriched ones.

  • Destaining and Decolorization : Ion exchange resins (anion or cation exchange) or adsorbent resins are employed to remove pigments and impurities from the fractions.

  • Alcohol Precipitation and Crystallization : The destained fractions are concentrated and subjected to alcohol-induced precipitation. Different alcohol concentrations and temperatures are used to recrystallize and isolate high-purity ginsenoside Rg2 isomers, including the C-20(S) and C-20(R) forms. For example:

    • Dissolution in 70% ethanol and standing at room temperature for 12 hours precipitates the C-20(R) isomer.
    • Subsequent recrystallizations at 80% and 90% ethanol at controlled temperatures yield mixed and C-20(S) isomers.
  • Advantages : This method avoids expensive organic solvents and silica gel chromatography, is cost-effective, safe, and suitable for industrial-scale production.

Comparative Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Enzymatic Hydrolysis Uses beta-galactosidase/lactase enzymes High specificity, mild conditions Requires enzyme sourcing and control
Gradient Salting-Out Extraction Uses inorganic salts for fractionation Scalable, cost-effective, high purity Requires multiple steps and monitoring
Liposomal/Niosomal Formulation Encapsulation for delivery enhancement Improves bioavailability and stability Not a direct preparation of pure compound

Research Results Supporting Preparation Methods

  • Enzymatic Hydrolysis : Studies demonstrated that crude beta-galactosidase from Aspergillus oryzae hydrolyzed protopanaxatriol saponins efficiently to yield ginsenoside Rg2 with high yield and purity.

  • Gradient Salting-Out : The patented process showed that ammonium sulfate concentrations of 15-20% effectively precipitate Rg2-enriched fractions. Subsequent ion exchange resin treatment and ethanol recrystallization yielded high-purity Rg2 isomers, including the d6 isomer, suitable for pharmaceutical use.

  • Formulation Studies : Liposomal formulations containing total ginsenosides, including Rg2, showed improved skin retention and anti-photoaging effects in vitro and in vivo, indicating the importance of formulation after preparation.

Chemical Reactions Analysis

Types of Reactions

Ginsenoside Rg2-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various deglycosylated derivatives of this compound, which may exhibit different pharmacological properties .

Scientific Research Applications

Neuroprotective Effects

Mechanisms of Action:
Ginsenoside Rg2 has been shown to enhance neuronal survival and function. It inhibits glutamate-induced neurotoxicity by modulating the release of neurotransmitters and reducing oxidative stress. In studies involving ischemic reperfusion injury in rat neurons, Rg2 administration resulted in increased cell viability and decreased expression of apoptotic markers such as caspase-3 and calpain II .

Case Study:
A study conducted on hypoxia/reoxygenation injury models demonstrated that Ginsenoside Rg2 significantly reduced cardiomyocyte death by inhibiting necroptosis pathways. The treatment led to decreased phosphorylation of RIP1, RIP3, and MLKL, which are critical mediators in necroptosis . This suggests its potential application in treating neurodegenerative diseases.

Cardiovascular Applications

Anti-inflammatory Properties:
Ginsenoside Rg2 is known for its ability to inhibit the expression of vascular cell adhesion molecules (VCAM-1 and ICAM-1) in endothelial cells stimulated by lipopolysaccharides (LPS). This inhibition is mediated through the NF-κB signaling pathway, which plays a crucial role in inflammation .

Clinical Implications:
In vivo studies using rat models have demonstrated that Ginsenoside Rg2 can reduce inflammation and phenotypic transformation in vascular smooth muscle cells, suggesting its potential use in preventing atherosclerosis .

Cosmetic Applications

Skin Health:
Recent advancements indicate that Ginsenoside Rg2 may have beneficial effects in cosmetic formulations due to its anti-inflammatory and antioxidant properties. These characteristics can enhance skin health by reducing oxidative stress and inflammation associated with aging and environmental damage.

Formulation Studies:
Research has explored the incorporation of Ginsenoside Rg2 into topical formulations aimed at improving skin hydration and elasticity. The compound's ability to modulate inflammatory responses may also help in treating skin conditions like eczema and psoriasis .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
NeuroprotectionInhibits glutamate release; reduces oxidative stressIncreased neuronal survival; decreased apoptosis
Cardiovascular HealthInhibits VCAM-1/ICAM-1 expression; modulates inflammationReduced inflammation; potential atherosclerosis prevention
Cosmetic FormulationsAntioxidant and anti-inflammatory propertiesImproved skin hydration; potential for treating skin conditions

Mechanism of Action

Ginsenoside Rg2-d6 exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Differences Among Key Ginsenosides

Ginsenoside Core Structure R1 Substituent R2 Substituent Key Biological Activities Reference
Rg2 Protopanaxatriol -H -Glc2-Rha Neuroprotection, anti-thrombotic
Rg1 Protopanaxatriol -Glc -Glc2-Glc Anti-inflammatory, cognitive enhancement
Re Protopanaxatriol -Glc -Glc2-Glc Antioxidant, anti-hyperglycemic
Rb1 Protopanaxadiol -Glc2-Glc -Glc Osteogenic, angiogenic
Rh2 Protopanaxadiol -H -Glc Anti-cancer, antioxidant

Key Observations :

  • Sugar Moieties: Rg2’s rhamnose-glucose disaccharide (Glc2-Rha) distinguishes it from Rg1 and Re, which have glucose-rich side chains. This structural variation influences receptor binding and solubility .
  • Core Structure: Unlike protopanaxadiol-type ginsenosides (e.g., Rb1, Rh2), Rg2 belongs to the protopanaxatriol group, conferring distinct metabolic pathways and bioavailability .

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic Parameters of Select Ginsenosides

Ginsenoside Bioavailability (AUC₀₋t, ng·h/mL) Tₘₐₓ (h) Half-Life (h) Reference
Rg3 450 ± 78 1.5 4.2
Rh2 120 ± 34 2.0 3.8
Rg1 320 ± 45 1.0 5.5

Comparative Insights :

  • Absorption : Rg2’s hydrophilic sugar moieties may result in lower intestinal absorption compared to Rh2 but higher than Rb1, which has larger glycosyl groups .
  • Metabolism: Deuterium in Rg2-d6 likely reduces CYP450-mediated metabolism, extending its half-life compared to non-deuterated Rg2, though experimental validation is needed.

Pharmacological Activities

Anti-Thrombotic Effects

  • Rg2 : Demonstrated efficacy in reducing thrombosis in zebrafish models, comparable to Rg1 and Re, but at lower concentrations (IC₅₀: 0.2 µM vs. 0.5 µM for Rg1) .
  • Rb1 : Lacks significant anti-thrombotic activity, emphasizing structural specificity for this effect .

Antioxidant and Anti-Inflammatory Effects

  • Rg2 : Inhibits ROS production by 60% in skin cells at 50 µM, outperforming Re (45% inhibition) .
  • Rh2 : Activates AKT1/Nrf2 pathways but is less potent than kaempferol in Trx-mediated antioxidant responses .

Stability and Processing Sensitivity

  • Heat Stability: Rg2 degrades slower than Re during steam processing (15% vs. 30% loss), attributed to its rhamnose group .
  • Deuterated Form (Rg2-d6) : Hypothesized to resist enzymatic degradation, enhancing therapeutic longevity .

Q & A

Q. How should researchers address non-reproducible results in this compound’s anti-inflammatory activity across cell lines?

  • Methodological Answer: Conduct sensitivity analyses to identify cell line-specific factors (e.g., receptor expression levels). Use multi-omics integration (transcriptomics/proteomics) to map signaling pathways. Report negative results transparently, detailing batch-to-batch reagent variations .

Tables for Methodological Reference

Table 1: Key Parameters for Validating this compound Synthesis

ParameterMethodAcceptable Range
Isotopic PurityHigh-Resolution MS≥98%
Deuterium Position¹H-NMR/²H-NMRNo residual protium
YieldGravimetric Analysis≥70%

Table 2: Common Statistical Tests for Pharmacological Data

Data TypeTestApplication Example
Dose-ResponseNonlinear RegressionIC₅₀ Calculation
Group ComparisonsANOVA with Tukey’s HSDCell Viability Across Doses
CorrelationPearson/SpearmanBioavailability vs. Dose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.